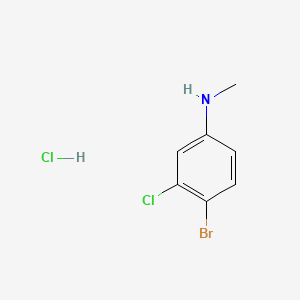

4-bromo-3-chloro-N-methylanilinehydrochloride

Beschreibung

4-Bromo-3-chloro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative with a methyl group attached to the nitrogen atom and two halogen substituents (bromine at position 4, chlorine at position 3) on the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications.

Eigenschaften

Molekularformel |

C7H8BrCl2N |

|---|---|

Molekulargewicht |

256.95 g/mol |

IUPAC-Name |

4-bromo-3-chloro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H |

InChI-Schlüssel |

FKHZVNSDLICZSU-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC(=C(C=C1)Br)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methylanilinehydrochloride typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination and Chlorination: The amine group is protected, and the bromine and chlorine atoms are introduced at the 4 and 3 positions, respectively.

Methylation: The protected amine group is then methylated to form N-methylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form

Industrial Production Methods

Industrial production methods for 4-bromo-3-chloro-N-methylanilinehydrochloride involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-chloro-N-methylanilinehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-3-chloro-N-methylanilinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-bromo-3-chloro-N-methylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methyl group, influence the compound’s reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact pathways involved vary based on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Properties (Inferred from Structural Analogs):

- Molecular Formula : Likely $ \text{C}7\text{H}8\text{BrCl}2\text{N} $ (base: $ \text{C}7\text{H}_7\text{BrClN} $, plus HCl).

- Molecular Weight : Estimated ~256.94 g/mol (calculated based on substituents).

- Structural Features: Electron-withdrawing halogens (Br, Cl) decrease the basicity of the amine compared to non-halogenated analogs. The hydrochloride form improves stability and aqueous solubility.

While direct experimental data (e.g., melting point, crystallography) for this compound is absent in the provided evidence, its properties can be extrapolated from structurally related compounds (discussed below) .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 4-bromo-3-chloro-N-methylaniline hydrochloride and its analogs:

Key Observations

Substituent Position Effects: The 3-chloro substituent in the target compound introduces steric and electronic effects distinct from 2-chloro () or 3-ethoxy () analogs. For example, halogen placement influences hydrogen-bonding capabilities and intermolecular interactions in crystalline states . Bromine at position 4 vs.

Salt Form and Solubility :

- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s solubility is expected to exceed that of neutral analogs like 4-bromo-2-chloroaniline.

Functional Group Impact :

- Ethoxy () vs. chloro substituents: Ethoxy groups increase lipophilicity, which may enhance membrane permeability but reduce polarity. This contrasts with chloro’s stronger electron-withdrawing nature, which could stabilize negative charges in intermediates.

Aromatic System Variations :

- The thiophene derivative () has a sulfur-containing heterocycle, conferring distinct electronic properties (e.g., lower aromaticity, altered $ \pi $-orbital interactions) compared to benzene-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.